

dosage and treatment schedule for 1400w in rat models of ischemia

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Application Notes and Protocols: 1400W in Rat Models of Ischemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1400W, a selective inhibitor of inducible nitric oxide synthase (iNOS), in various rat models of ischemia. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of 1400W in ischemic conditions.

Introduction

Ischemia, a condition characterized by restricted blood flow to tissues, and subsequent reperfusion injury are critical areas of research in cardiovascular and neurological diseases. Inducible nitric oxide synthase (iNOS) is a key enzyme implicated in the pathophysiology of ischemia-reperfusion injury. Its upregulation leads to excessive production of nitric oxide (NO), contributing to oxidative stress, inflammation, and tissue damage. 1400W is a potent and highly selective inhibitor of iNOS, making it a valuable tool for investigating the role of iNOS in ischemic pathologies and for developing potential therapeutic interventions.^{[1][2]} This document outlines the dosage, treatment schedules, and experimental protocols for the application of 1400W in rat models of cerebral, renal, and skeletal muscle ischemia. Information on myocardial ischemia is also provided, with important considerations due to the limited availability of specific protocols for 1400W in this model.

Data Presentation: Dosage and Treatment Schedules

The following tables summarize the quantitative data on the administration of 1400W in different rat models of ischemia based on published studies.

Table 1: 1400W in Rat Models of Cerebral Ischemia

Dosage	Route of Administration	Treatment Schedule	Ischemia Model	Key Findings	Reference
20 mg/kg	Subcutaneous (s.c.)	Seven injections at 8-hour intervals, starting 18 hours after ischemia induction	Transient (2h) middle cerebral artery occlusion (MCAO)	Reduced ischemic lesion volume by 31%, attenuated weight loss and neurological dysfunction. [3]	Parmentier et al., 1999[3]
2.5 mg/kg/h	Continuous infusion via osmotic pump	Post-ischemic treatment	Transient MCAO	Reduced neurofunctional impairment and total infarct volume.[4]	Perez-Asensio et al., 2005
20 mg/kg (bolus) followed by 2.2 mg/kg/h	Subcutaneous (s.c.) bolus followed by s.c. infusion	Treatment initiated 18 hours post-TBI and continued until 72 hours	Traumatic Brain Injury (TBI) with lateral fluid percussion	Reduced brain lesion volume by 64% when initiated at 18h.[5]	Jafarian-Tehrani et al., 2005[5]

Table 2: 1400W in Rat Models of Renal Ischemia

Dosage	Route of Administration	Treatment Schedule	Ischemia Model	Key Findings	Reference
10 mg/kg	Intraperitoneal (i.p.)	6 hours prior to ischemia and at the beginning of reperfusion	60 minutes of bilateral renal ischemia followed by 6 hours of reperfusion	Ameliorated oxidative and nitrosative stress; attenuated histological alterations.	Sirmagul et al., 2011

Table 3: 1400W in Rat Models of Skeletal Muscle Ischemia

Dosage	Route of Administration	Treatment Schedule	Ischemia Model	Key Findings	Reference
3 mg/kg	Subcutaneous (s.c.)	Before reperfusion	5 hours of cremaster muscle ischemia followed by 90 minutes of reperfusion	Sharply recovered blood flow to near baseline levels; reduced neutrophil extravasation and edema.	Chen et al., 1999
3 mg/kg and 10 mg/kg	Subcutaneous (s.c.)	Not specified	3 hours of extensor digitorum longus (EDL) muscle ischemia followed by 3 or 24 hours of reperfusion	Significantly improved EDL contractile function at 24 hours of reperfusion.	Qi et al., 2004

Table 4: iNOS Inhibitors in Rat Models of Myocardial Ischemia (for reference)

Inhibitor	Dosage	Route of Administration	Treatment Schedule	Ischemia Model	Key Findings	Reference
Aminoguanidine	Not specified	Not specified	First dose 24h before LAD occlusion, second dose after surgery	Left anterior descending (LAD) coronary artery ligation	Reduced infarct size by 20%.	Wildhirt et al., 1995
S-methylisothiourea sulfate	Not specified	Not specified	First dose 24h before LAD occlusion, second dose after surgery	Left anterior descending (LAD) coronary artery ligation	Reduced infarct size by 41%.	Wildhirt et al., 1995

Experimental Protocols

Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To induce focal cerebral ischemia to study the neuroprotective effects of 1400W.

Materials:

- Male Sprague-Dawley or Wistar rats (250-300g)
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments for MCAO
- 1400W solution (dissolved in sterile saline or PBS)

- Vehicle control (sterile saline or PBS)

Procedure:

- Anesthesia and Surgical Preparation: Anesthetize the rat and maintain body temperature at 37°C. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- MCAO Induction: Ligate the CCA and the ECA. Introduce a nylon monofilament suture (e.g., 4-0) through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
- Ischemia and Reperfusion: Maintain the occlusion for the desired duration (e.g., 2 hours). For reperfusion, withdraw the filament.
- 1400W Administration:
 - Intermittent Dosing: Administer 1400W (20 mg/kg, s.c.) or vehicle starting 18 hours after the onset of ischemia, with subsequent injections every 8 hours for a total of seven doses. [\[3\]](#)
 - Continuous Infusion: Implant a subcutaneous osmotic pump to deliver 1400W at a rate of 2.5 mg/kg/h post-ischemia. [\[4\]](#)
- Neurological Assessment and Infarct Analysis: Evaluate neurological deficits at specified time points. At the end of the experiment, euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Renal Ischemia-Reperfusion Model

Objective: To induce renal ischemia-reperfusion injury to evaluate the protective effects of 1400W.

Materials:

- Male Sprague-Dawley rats (200-250g)

- Anesthesia
- Surgical instruments for laparotomy
- Microvascular clamps
- 1400W solution (10 mg/kg in saline)
- Vehicle control (saline)

Procedure:

- **Anesthesia and Surgical Preparation:** Anesthetize the rat and perform a midline laparotomy to expose both kidneys.
- **Ischemia Induction:** Occlude both renal pedicles (artery and vein) with microvascular clamps for a specified duration (e.g., 45-60 minutes).
- **1400W Administration:** Administer 1400W (10 mg/kg, i.p.) or vehicle 6 hours before inducing ischemia and again at the onset of reperfusion.
- **Reperfusion:** Remove the clamps to allow reperfusion for a designated period (e.g., 6 or 24 hours).
- **Sample Collection and Analysis:** At the end of the reperfusion period, collect blood samples for serum creatinine and blood urea nitrogen (BUN) analysis. Harvest the kidneys for histological examination (e.g., H&E staining) and biochemical assays (e.g., measurement of oxidative stress markers).

Skeletal Muscle Ischemia-Reperfusion Model (Cremaster Muscle)

Objective: To induce ischemia-reperfusion injury in the cremaster muscle to study the microcirculatory effects of 1400W.

Materials:

- Male rats (e.g., Sprague-Dawley, 70-110g)

- Anesthesia
- Surgical instruments for cremaster muscle preparation
- Intravital microscopy setup
- 1400W solution (3 mg/kg, s.c.)
- Vehicle control (PBS)

Procedure:

- **Anesthesia and Surgical Preparation:** Anesthetize the rat and prepare the cremaster muscle for intravital microscopy. This involves exteriorizing the muscle onto a heated stage and superfusing it with a physiological salt solution.
- **Ischemia Induction:** Induce ischemia by clamping the vascular pedicle of the cremaster muscle for a defined period (e.g., 5 hours).
- **1400W Administration:** Administer a single subcutaneous injection of 1400W (3 mg/kg) or vehicle just before the onset of reperfusion.
- **Reperfusion and Microscopic Observation:** Remove the clamp to initiate reperfusion. Record microcirculatory parameters such as vessel diameter, red blood cell velocity, and leukocyte-endothelial interactions using intravital microscopy for a period of, for example, 90 minutes.
- **Tissue Analysis:** At the end of the experiment, the cremaster muscle can be harvested for histological analysis to assess tissue edema and neutrophil infiltration.

Myocardial Ischemia-Reperfusion Model (LAD Ligation) - General Protocol

Objective: To induce myocardial infarction to study the effects of potential cardioprotective agents. **Note:** Specific protocols for 1400W in a rat model of myocardial ischemia are not readily available in the reviewed literature. The following is a general protocol for inducing myocardial ischemia in rats. Dosing and timing of 1400W would need to be empirically

determined, potentially referencing dosages from other ischemia models or studies using other iNOS inhibitors.

Materials:

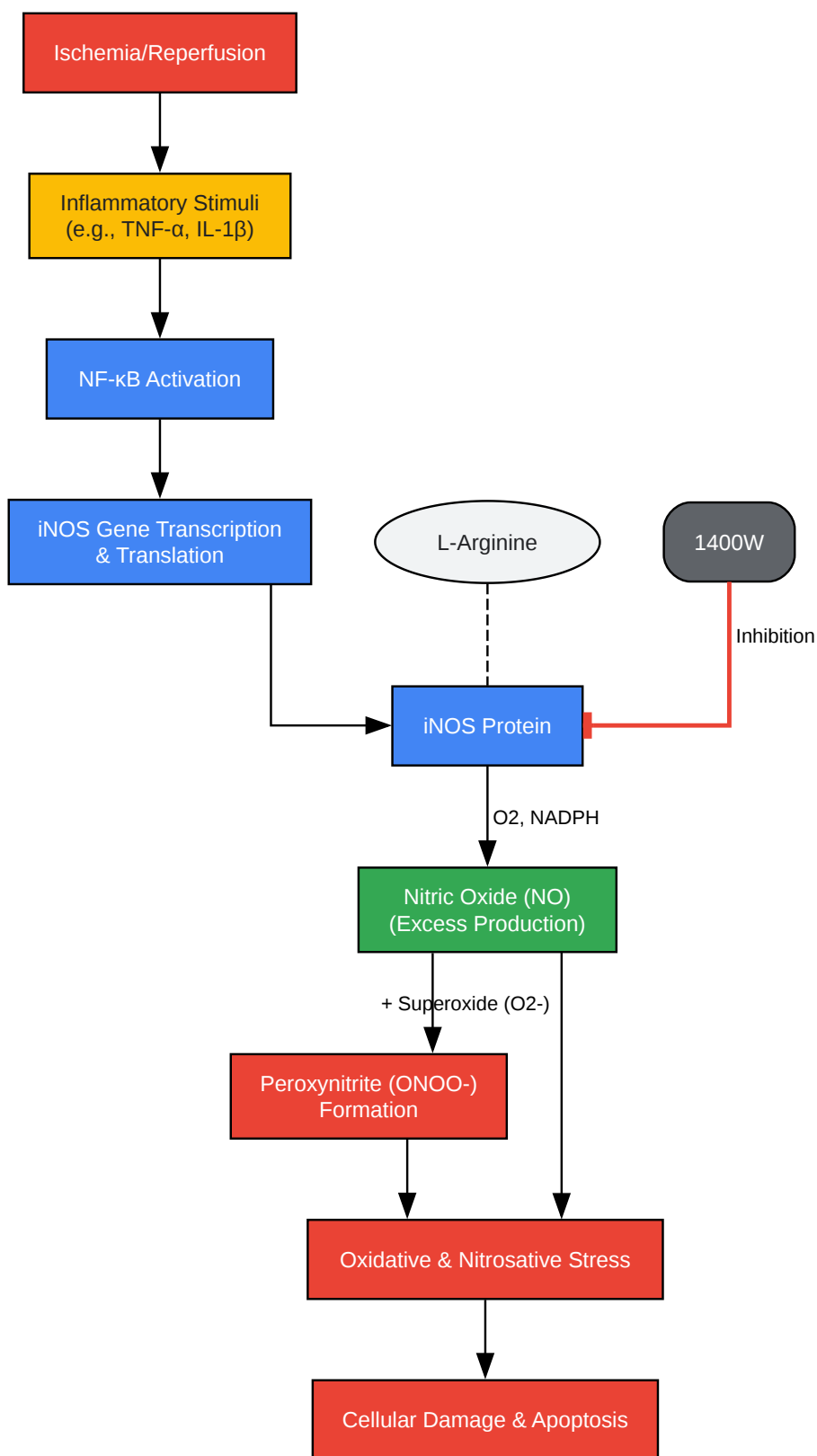
- Male Sprague-Dawley or Wistar rats (250-350g)
- Anesthesia and ventilator
- Surgical instruments for thoracotomy
- Suture for coronary artery ligation (e.g., 6-0 silk)
- ECG monitoring equipment

Procedure:

- Anesthesia and Ventilation: Anesthetize the rat, intubate, and provide mechanical ventilation.
- Thoracotomy: Perform a left thoracotomy to expose the heart.
- LAD Ligation: Identify the left anterior descending (LAD) coronary artery and ligate it with a suture. Successful ligation is confirmed by the appearance of a pale, ischemic area in the myocardium and changes in the ECG (e.g., ST-segment elevation).
- Ischemia and Reperfusion: Maintain the ligation for a specific duration (e.g., 30-45 minutes) to induce ischemia. For reperfusion, release the ligature.
- Closure and Recovery: Close the chest in layers and allow the animal to recover from anesthesia.
- Infarct Size Assessment: After a predetermined reperfusion period (e.g., 24 hours), euthanize the animal, excise the heart, and stain with TTC to delineate the infarct area and the area at risk.

Mandatory Visualizations

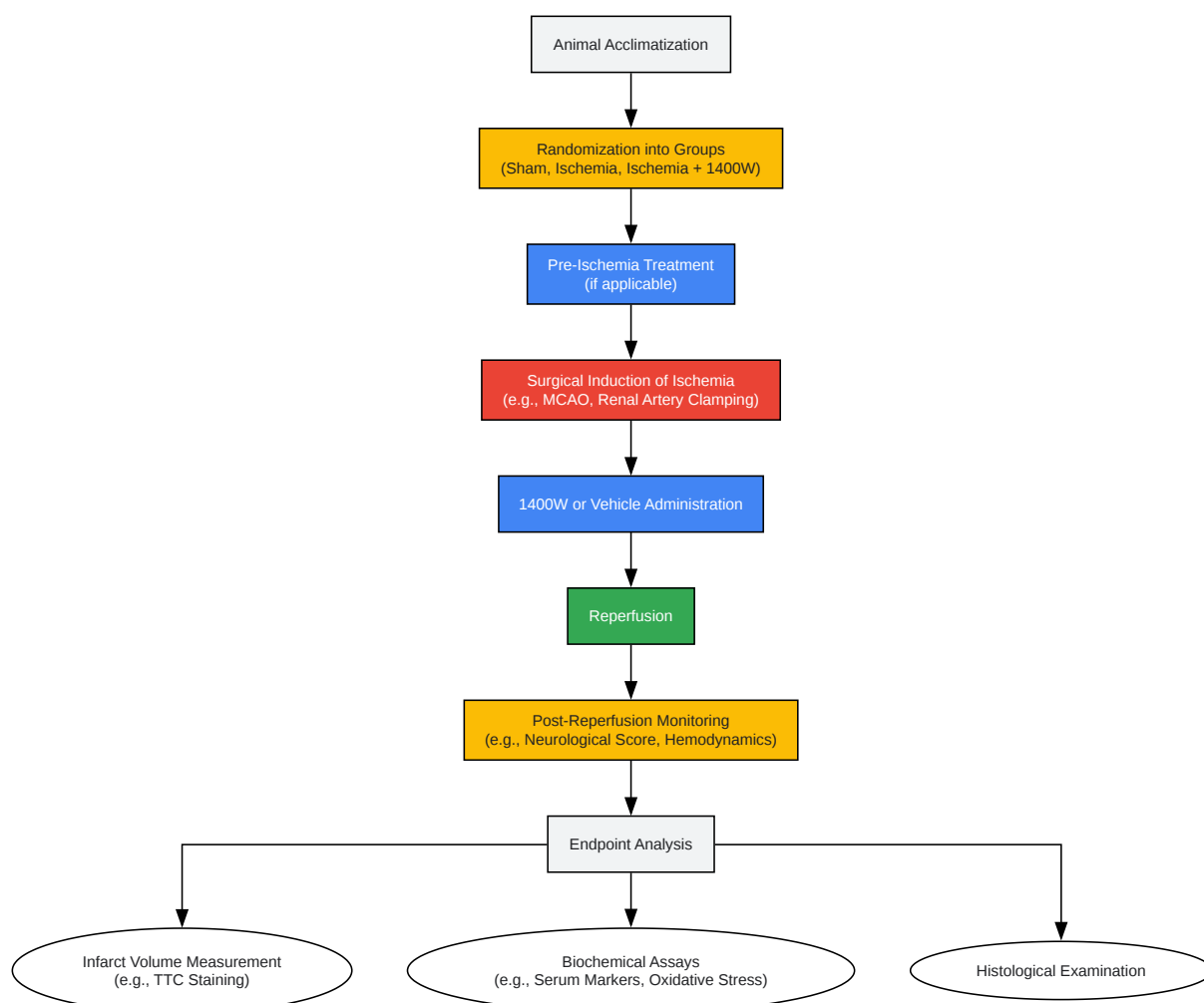
Signaling Pathway Diagram



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Caption: iNOS signaling pathway in ischemia-reperfusion injury and the inhibitory action of 1400W.

Experimental Workflow Diagram



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Caption: General experimental workflow for evaluating 1400W in a rat model of ischemia-reperfusion.

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